molecular formula C16H22ClNO B3021851 2-Chloro-4-pyridyl (4-cyclohexyl)butyl ketone CAS No. 898785-51-8

2-Chloro-4-pyridyl (4-cyclohexyl)butyl ketone

Cat. No.: B3021851
CAS No.: 898785-51-8
M. Wt: 279.8 g/mol
InChI Key: MYSDPGYEGDKSHL-UHFFFAOYSA-N
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Description

“2-Chloro-4-pyridyl (4-cyclohexyl)butyl ketone” is a chemical compound with the molecular formula C16H22ClNO . It has an average mass of 279.805 Da and a mono-isotopic mass of 279.138977 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 16 carbon atoms, 22 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. The molecular weight is reported to be 279.81 .

Future Directions

The future directions for “2-Chloro-4-pyridyl (4-cyclohexyl)butyl ketone” are not explicitly stated in the available resources. Given its potential use in Suzuki–Miyaura coupling reactions , it may find applications in the synthesis of complex organic molecules for research and development in fields like medicinal chemistry and organic synthesis.

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)-5-cyclohexylpentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO/c17-16-12-14(10-11-18-16)15(19)9-5-4-8-13-6-2-1-3-7-13/h10-13H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSDPGYEGDKSHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-51-8
Record name 1-(2-Chloro-4-pyridinyl)-5-cyclohexyl-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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